molecular formula C7H2BrCl2N B2948462 2-Bromo-4,6-dichlorobenzonitrile CAS No. 99835-26-4

2-Bromo-4,6-dichlorobenzonitrile

Cat. No. B2948462
CAS RN: 99835-26-4
M. Wt: 250.9
InChI Key: YEYBWCZPVMFKKZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 99835-26-4 . It has a molecular weight of 250.91 and is typically in powder form . The IUPAC name for this compound is 2-bromo-4,6-dichlorobenzonitrile .


Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4,6-dichlorobenzonitrile has been studied. For instance, the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has been reported . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dichlorobenzonitrile is 1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-4,6-dichlorobenzonitrile is a powder with a molecular weight of 250.91 . and is typically stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

2-Bromo-4,6-dichlorobenzonitrile is an important organic intermediate used in the production of many fine chemicals . It is primarily used in the synthesis of dichlorobenzonitriles, which are key components in a variety of applications, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Mode of Action

The compound is prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process involves a reaction at a much lower temperature compared to the ammoxidation of 2,4-dichlorotoluene, proving that multi-chlorobenzyl chlorides can be successfully ammoxidized to corresponding benzonitriles .

Biochemical Pathways

It is known that the compound is involved in the synthesis of dichlorobenzonitriles, which are used in various chemical processes .

Pharmacokinetics

Its molecular weight is 25091 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of 2-Bromo-4,6-dichlorobenzonitrile is the production of dichlorobenzonitriles . These compounds are important intermediates in the production of a variety of fine chemicals, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Action Environment

The action of 2-Bromo-4,6-dichlorobenzonitrile is influenced by various environmental factors. For instance, the reaction temperature plays a crucial role in the ammoxidation process . A lower reaction temperature is preferred for the ammoxidation of 2,4-dichlorobenzyl chloride compared to 2,4-dichlorotoluene . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the environmental conditions under which the reactions take place.

properties

IUPAC Name

2-bromo-4,6-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBWCZPVMFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichlorobenzonitrile

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